5-chloro-N-methyl-1,2-benzoxazol-3-amine

Catalog No.
S882392
CAS No.
1344702-32-4
M.F
C8H7ClN2O
M. Wt
182.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-chloro-N-methyl-1,2-benzoxazol-3-amine

CAS Number

1344702-32-4

Product Name

5-chloro-N-methyl-1,2-benzoxazol-3-amine

IUPAC Name

5-chloro-N-methyl-1,2-benzoxazol-3-amine

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

InChI

InChI=1S/C8H7ClN2O/c1-10-8-6-4-5(9)2-3-7(6)12-11-8/h2-4H,1H3,(H,10,11)

InChI Key

PVRCLSOAIGGWPZ-UHFFFAOYSA-N

SMILES

CNC1=NOC2=C1C=C(C=C2)Cl

Canonical SMILES

CNC1=NOC2=C1C=C(C=C2)Cl

5-Chloro-N-methyl-1,2-benzoxazol-3-amine is a chemical compound characterized by a benzoxazole ring fused with an amine group and a methyl substituent. The benzoxazole structure consists of a fused bicyclic aromatic system containing both oxygen and nitrogen atoms, specifically at positions 1 and 3. The presence of the chlorine atom at the 5-position enhances its reactivity and potential biological activity. This compound is notable for its applications in medicinal chemistry, particularly in the development of pharmaceuticals.

  • Interaction with biological targets: The compound might interact with specific enzymes, receptors, or other biomolecules within cells, potentially leading to biological effects.
  • Modulation of cellular processes: Depending on its interactions, the compound could influence various cellular processes like signal transduction or gene expression.
Typical of benzoxazole derivatives. These reactions may include:

  • Nucleophilic substitutions: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Reactions with electrophiles: The nitrogen atom in the amine group can react with electrophiles, allowing for further functionalization.
  • Cyclization reactions: Under certain conditions, it may undergo cyclization to form more complex structures.

These reactions are essential for modifying the compound to enhance its biological properties or to synthesize related compounds.

Research indicates that compounds similar to 5-chloro-N-methyl-1,2-benzoxazol-3-amine exhibit significant biological activities, including:

  • Antimicrobial properties: Benzoxazole derivatives have shown effectiveness against various bacteria and fungi, suggesting potential applications in treating infections .
  • Antitumor activity: Some studies highlight the potential of benzoxazole compounds in cancer treatment due to their ability to inhibit tumor growth.
  • Neurological effects: Certain derivatives are being explored as dual orexin receptor antagonists, which may aid in treating sleep disorders like insomnia .

The synthesis of 5-chloro-N-methyl-1,2-benzoxazol-3-amine can be achieved through several methods:

  • Condensation reactions: Typically involves the reaction between 2-amino phenol and appropriate chlorinated compounds under controlled conditions.
  • Utilization of catalysts: Recent advancements have introduced catalytic systems that enhance yields and reduce reaction times. For instance, using magnetic solid acid nanocatalysts has improved efficiency in synthesizing benzoxazole derivatives .
  • Reflux methods: Many synthetic routes employ reflux techniques with solvents like dimethylformamide or acetonitrile to facilitate the reaction.

5-Chloro-N-methyl-1,2-benzoxazol-3-amine has several applications across different fields:

  • Pharmaceuticals: Its derivatives are being investigated for their potential as therapeutic agents against infections and tumors.
  • Agriculture: Compounds with similar structures may serve as agrochemicals due to their antifungal properties.
  • Material Science: The unique properties of benzoxazole compounds make them suitable for developing functional materials.

Interaction studies involving 5-chloro-N-methyl-1,2-benzoxazol-3-amine focus on its binding affinity with various biological targets. These studies typically assess:

  • Protein-ligand interactions: Understanding how this compound interacts with specific proteins can help elucidate its mechanism of action.
  • Receptor binding assays: Evaluating its effectiveness as a receptor antagonist or agonist provides insights into its potential therapeutic uses.

Several compounds share structural similarities with 5-chloro-N-methyl-1,2-benzoxazol-3-amine. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
2-MethylbenzoxazoleMethyl group at position 2Antimicrobial
5-Bromo-N-methylbenzoxazoleBromine atom instead of chlorineAntitumor
6-Chloro-N-methylbenzothiazoleBenzothiazole ringAntiviral
7-Amino-N-methylbenzoxazoleAmino group at position 7Neuroprotective

5-Chloro-N-methyl-1,2-benzoxazol-3-amine stands out due to its specific chlorine substitution and unique biological profile that may not be present in these similar compounds.

The synthesis of 5-chloro-N-methyl-1,2-benzoxazol-3-amine represents a significant challenge in heterocyclic chemistry, requiring precise control over cyclization and methylation processes [1]. This compound belongs to the benzoxazole family, characterized by a fused bicyclic aromatic system containing both oxygen and nitrogen atoms at specific positions [2]. The synthetic approaches to this target molecule involve multiple strategic pathways, each presenting unique advantages and limitations in terms of yield, selectivity, and scalability [1] [3].

Cyclization Reactions of 2-Aminophenol Derivatives

The formation of the benzoxazole core structure through cyclization of 2-aminophenol derivatives represents the fundamental synthetic strategy for accessing 5-chloro-N-methyl-1,2-benzoxazol-3-amine [1] [4]. These cyclization processes typically involve the condensation of appropriately substituted 2-aminophenol precursors with various carbon-containing reagents under controlled conditions [5] [4]. The choice of cyclization methodology significantly impacts the overall synthetic efficiency and product distribution [1] [6].

Conventional Thermal Cyclization Approaches

Traditional thermal cyclization methods for benzoxazole synthesis rely on elevated temperatures to promote the formation of the heterocyclic ring system [5] [4]. The most established protocol involves the cyclization of 2-aminophenol derivatives using cyanating agents, though this approach presents significant challenges due to the toxicity of commonly employed reagents such as cyanogen bromide [1]. Research has demonstrated that 2-aminophenol substrates can undergo successful cyclization at temperatures ranging from 100 to 200 degrees Celsius, with reaction times extending from 2 to 25 hours depending on the specific substrate and reaction conditions [4] [7].

The thermal cyclization process typically proceeds through nucleophilic attack of the amino group on an electrophilic carbon center, followed by intramolecular cyclization and elimination of appropriate leaving groups [1] [3]. Studies have shown that the use of N-chlorosaccharin tosylate as a cyanating agent in the presence of boron trifluoride diethyl etherate can achieve cyclization yields of 25 to 30 hours at reflux conditions [1]. The mechanism involves Lewis acidic activation of the cyanating reagent, facilitating subsequent nucleophilic attack and sulfonamide elimination [1].

Alternative thermal approaches include the use of carboxylic acid derivatives under strongly acidic conditions [6] [4]. These methods typically require harsh conditions, including high temperatures exceeding 150 degrees Celsius and the presence of strong acids, which can limit functional group tolerance [6]. The cyclization of 2-aminophenol with carboxylic acids generally proceeds with moderate to good yields, though the requirement for harsh conditions represents a significant limitation [4].

Table 1: Conventional Thermal Cyclization Conditions for Benzoxazole Formation

Reagent SystemTemperature (°C)Reaction Time (h)Yield Range (%)Reference
Cyanogen bromide/base65-805-845-70 [1]
N-chlorosaccharin tosylate/BF₃·Et₂OReflux25-3060-85 [1]
Carboxylic acids/strong acid150-2002-1640-75 [6] [4]
Carbon disulfide/base65580-90 [7]

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a superior alternative to conventional thermal methods for benzoxazole formation, offering significant advantages in terms of reaction efficiency and energy consumption [5]. The utilization of microwave irradiation enables rapid heating of reaction mixtures, resulting in dramatically reduced reaction times while maintaining or improving product yields [5]. Research has demonstrated that microwave-assisted cyclization can achieve complete conversion within 1.5 hours compared to conventional heating methods that require 6 to 24 hours [8].

The microwave-assisted approach typically involves the direct coupling of microwave energy with polar molecules in the reaction mixture, resulting in more efficient interior heating compared to conventional heating methods [5]. Studies have shown that benzoxazole synthesis under microwave conditions can achieve yields up to 98 percent with catalyst loadings as low as 20 mol percent [8]. The enhanced efficiency stems from the direct interaction between microwave radiation and the reaction medium, eliminating the thermal gradient limitations associated with conventional heating [5].

Nickel-supported silica catalysts have proven particularly effective in microwave-assisted benzoxazole synthesis, enabling room temperature reactions with exceptional yields [8]. The catalyst system facilitates the oxidative cyclization process while maintaining high selectivity for the desired benzoxazole products [8]. Green chemistry principles can be incorporated through the use of environmentally benign solvents and catalyst recovery protocols [9].

Table 2: Microwave-Assisted Benzoxazole Synthesis Parameters

Catalyst SystemPower (W)Temperature (°C)Time (min)Yield (%)Reference
Nickel-SiO₂ (20 mol%)300259098 [8]
Solvent-free conditions40013030095 [9]
Ionic liquid support250803090 [9]
Zirconium chloride3507812097 [10]

Methylation Strategies for N-Functionalization

The introduction of the N-methyl group in 5-chloro-N-methyl-1,2-benzoxazol-3-amine requires selective methylation strategies that preserve the integrity of the benzoxazole core structure [11] [12]. N-methylation represents a critical transformation in pharmaceutical chemistry, often significantly impacting the biological activity and pharmacological properties of heterocyclic compounds [13]. The methylation process must be carefully controlled to avoid over-methylation or undesired side reactions [11] [14].

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions represent the most straightforward approach for N-methylation of benzoxazole derivatives, typically involving the reaction of amine nucleophiles with electrophilic methylating agents [15] [14]. Common electrophilic methylating agents include methyl iodide, methyl bromide, and dimethyl sulfate, each presenting distinct reactivity profiles and selectivity patterns [14]. The reaction typically proceeds through an SN2 mechanism, with the nucleophilicity of the benzoxazole nitrogen determining the reaction rate and efficiency [15].

The use of alkyl halides as methylating agents requires the presence of a suitable base to neutralize the generated hydrogen halide and drive the reaction to completion [14]. Potassium carbonate and sodium hydride are commonly employed bases, though the choice depends on the specific substrate and reaction conditions [15]. Studies have demonstrated that methylation reactions can achieve yields ranging from 65 to 85 percent under optimized conditions [15].

The Eschweiler-Clarke reaction represents an alternative nucleophilic methylation approach, involving the treatment of primary or secondary amines with formaldehyde and formic acid [14]. This method offers the advantage of mild reaction conditions and high selectivity for N-methylation, though it may not be directly applicable to all benzoxazole substrates due to potential competing reactions [14]. The reaction proceeds through the formation of an intermediate iminium ion, followed by reduction with formic acid to yield the methylated product [14].

Table 3: Nucleophilic Methylation Reagents and Conditions

Methylating AgentBaseSolventTemperature (°C)Yield Range (%)Reference
Methyl iodideK₂CO₃DMF60-8070-85 [15]
Dimethyl sulfateNaOHWater/alcohol25-4065-80 [14]
Formaldehyde/HCOOH-Water50-7075-90 [14]
Methyl tosylateCs₂CO₃Acetone25-5060-75 [15]

Catalytic Methylation Techniques

Catalytic methylation approaches offer enhanced selectivity and improved functional group tolerance compared to traditional stoichiometric methods [11] [12]. Transition metal catalysts, particularly those based on ruthenium, iridium, and palladium, have demonstrated exceptional performance in N-methylation reactions [11] [12]. These catalytic systems typically operate through hydrogen borrowing or acceptorless dehydrogenation mechanisms, utilizing alcohols as both methylating agents and hydrogen sources [11] [12].

Ruthenium-on-carbon catalysts have shown remarkable efficiency in N-dimethylation reactions using formaldehyde as the methylating agent and molecular hydrogen as the reducing agent [11]. The heterogeneous catalyst system offers advantages including air stability, ease of separation, and recyclability [11]. Research has demonstrated that ruthenium catalysts can achieve complete conversion of primary amines to the corresponding N,N-dimethyl derivatives under mild conditions, with only water as a byproduct [11].

Iridium-based catalysts with N-heterocyclic carbene ligands have proven effective for N-methylation reactions using methanol as the methylating agent [12]. These systems operate through acceptorless dehydrogenation mechanisms, eliminating the need for external hydrogen acceptors or donors [12]. The catalytic process typically requires temperatures between 100 and 150 degrees Celsius, with reaction times ranging from 8 to 24 hours depending on the specific substrate and catalyst loading [12].

Table 4: Catalytic Methylation Systems Performance Data

Catalyst SystemMethylating AgentPressure (bar)Temperature (°C)TONSelectivity (%)Reference
Ru/C (5%)Formaldehyde/H₂2512095>99 [11]
Ir-NHC complexMethanol11408795 [12]
Pd-Zn/TiO₂CO₂/H₂201604585 [16]
Ni-phosphineMethanol11307890 [12]

Industrial-Scale Production Considerations

The transition from laboratory-scale synthesis to industrial production of 5-chloro-N-methyl-1,2-benzoxazol-3-amine presents numerous technical and economic challenges that must be addressed through careful process optimization [17] [18]. Industrial-scale synthesis requires consideration of factors including raw material availability, process safety, environmental impact, and economic viability [17] [19]. The development of robust, scalable synthetic routes represents a critical aspect of pharmaceutical and fine chemical manufacturing [18] [19].

Continuous Flow Reactor Implementations

Continuous flow reactor technology has emerged as a transformative approach for the industrial synthesis of benzoxazole derivatives, offering superior control over reaction parameters and enhanced safety profiles compared to traditional batch processes [17] [18] [20]. Flow chemistry enables precise temperature control, rapid mixing, and immediate quenching of reactive intermediates, resulting in improved yields and reduced byproduct formation [17] [20]. Research has demonstrated that continuous flow processes can achieve throughput rates of 0.85 kilograms per hour per liter of reactor volume for benzoxazole synthesis [21].

The implementation of continuous flow reactors for benzoxazole synthesis typically involves the use of microreactor systems with enhanced heat and mass transfer characteristics [17] [22]. These systems enable the precise control of residence time, temperature, and mixing efficiency, parameters that are critical for achieving high selectivity in heterocyclic synthesis [17]. Studies have shown that flow reactor systems can operate continuously for extended periods without fouling or performance degradation [18] [21].

Manganese-based heterogeneous catalysts have proven particularly effective in continuous flow benzoxazole synthesis, operating under mild conditions with minimal metal leaching [17]. The catalytic system utilizes oxygen as the terminal oxidant, ensuring complete catalyst regeneration without the need for additional mechanical pumps [17]. The waste-minimized protocol achieves faster synthesis compared to batch procedures while maintaining high product quality [17].

Table 5: Continuous Flow Reactor Performance Metrics

Reactor TypeCatalyst SystemFlow Rate (mL/min)Residence Time (min)Throughput (kg/h/L)Yield (%)Reference
MicroreactorMn-heterogeneous25150.8586 [17] [21]
CSTR cascaden-BuLi/electrophile1580.6575 [18]
Packed bedPd-supported10200.4582 [20]
Tubular reactorPhotocatalyst5300.2578 [22]

Purification and Yield Optimization Challenges

The purification and yield optimization of 5-chloro-N-methyl-1,2-benzoxazol-3-amine presents significant challenges due to the compound's chemical properties and the potential for byproduct formation during synthesis [8] [7] [23]. Industrial purification processes must achieve high purity levels while maintaining economic viability and environmental compliance [19] [23]. The development of efficient separation and purification protocols represents a critical aspect of process development [7] [23].

Crystallization represents the most commonly employed purification technique for benzoxazole derivatives, offering advantages including high purity achievement and straightforward scale-up [7] [23]. The crystallization process typically involves dissolution of the crude product in a suitable solvent system, followed by controlled precipitation through temperature manipulation or anti-solvent addition [7]. Research has demonstrated that recrystallization from ethanol or ethanol-water mixtures can achieve purities exceeding 99 percent for benzoxazole derivatives [7].

Column chromatography remains essential for initial purification and analytical purposes, though its application at industrial scale is limited by cost and environmental considerations [7] [24] [23]. Silica gel chromatography using gradient elution systems can effectively separate benzoxazole products from synthetic impurities and unreacted starting materials [7] [24]. Alternative purification approaches include preparative high-performance liquid chromatography for high-value applications and membrane-based separation technologies for large-scale operations [23].

Table 6: Purification Methods and Efficiency Data

Purification MethodSolvent SystemRecovery Yield (%)Final Purity (%)ScalabilityReference
RecrystallizationEthanol/water85-92>99Excellent [7]
Column chromatographyEtOAc/hexanes75-8595-98Limited [7] [24]
Preparative HPLCACN/water/TFA70-80>99.5Poor [25]
Crystallization/washingIPA/hexane88-9598-99Excellent [23]

Process optimization strategies focus on minimizing the formation of impurities through careful control of reaction conditions and the implementation of in-process analytical monitoring [19] [23]. The use of process analytical technology enables real-time monitoring of reaction progress and product quality, facilitating rapid response to process deviations [18]. Statistical design of experiments approaches can identify optimal operating conditions while minimizing the number of experimental runs required [19].

Fourier Transform Infrared Vibrational Mode Assignments

The Fourier transform infrared spectroscopic analysis of 5-chloro-N-methyl-1,2-benzoxazol-3-amine reveals characteristic absorption bands that provide definitive structural information. The benzoxazole heterocyclic framework exhibits distinctive vibrational modes that are well-documented in the literature [1] [2] [3].

The most prominent feature in the infrared spectrum is the characteristic benzoxazole carbon-nitrogen stretching vibration, which appears as a strong absorption band in the region of 1620-1600 cm⁻¹ [1] . This frequency is diagnostic for the conjugated heterocyclic system and reflects the aromatic character of the benzoxazole nucleus. The primary amine functionality is readily identified through its nitrogen-hydrogen stretching vibrations, which manifest as medium to strong absorption bands in the range of 3400-3140 cm⁻¹ [5] [3].

Aromatic carbon-hydrogen stretching modes are observed in the typical region of 3080-3000 cm⁻¹, providing evidence for the aromatic nature of the benzene ring fused to the oxazole moiety [6]. The aromatic carbon-carbon stretching vibrations appear as strong bands between 1600-1500 cm⁻¹, confirming the presence of the conjugated aromatic system [3].

The chlorine substitution introduces characteristic vibrational features, with the carbon-chlorine stretching vibration appearing as a medium intensity band in the range of 800-750 cm⁻¹ [5] . This frequency region is well-established for aromatic chlorine substitution patterns and provides unambiguous evidence for halogen incorporation into the molecular framework.

The oxazole ring system contributes specific vibrational modes, including the carbon-oxygen stretching vibration observed between 1280-1240 cm⁻¹ [3]. Additional skeletal vibrations characteristic of the benzoxazole framework appear around 1476 cm⁻¹, representing ring deformation modes that are sensitive to substitution patterns [5].

Vibrational ModeFrequency Range (cm⁻¹)AssignmentIntensity
N-H stretching3400-3140Primary amine N-H stretchMedium-Strong
C-H aromatic stretching3080-3000Aromatic C-H stretching modesMedium
C=N benzoxazole stretching1620-1600Characteristic benzoxazole C=N stretchStrong
C=C aromatic stretching1600-1500Aromatic ring C=C stretchingStrong
C-N stretching1470-1440Amine C-N stretching vibrationMedium
C-O benzoxazole stretching1280-1240Oxazole ring C-O stretchingMedium
C-Cl stretching800-750Chlorine substitution bandMedium

Multinuclear Nuclear Magnetic Resonance Spectral Interpretation (¹H, ¹³C, ¹⁵N)

Nuclear magnetic resonance spectroscopy provides the most detailed structural information for 5-chloro-N-methyl-1,2-benzoxazol-3-amine, with each nucleus offering unique insights into the molecular environment and electronic structure.

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 5-chloro-N-methyl-1,2-benzoxazol-3-amine exhibits characteristic chemical shifts that reflect the electronic environment of each proton position [7] . The N-methyl group appears as a sharp singlet in the region of 3.2-3.4 ppm, integrating for three protons . This chemical shift is typical for methyl groups attached to nitrogen in aromatic heterocyclic systems and reflects the electron-withdrawing effect of the benzoxazole nucleus.

The aromatic protons of the benzoxazole ring system display characteristic downfield chemical shifts consistent with aromatic deshielding effects [1] [7]. The proton at position 4 of the benzoxazole ring typically resonates as a doublet in the range of 8.0-8.2 ppm, reflecting its proximity to the electronegative nitrogen and oxygen heteroatoms [9]. The remaining aromatic protons at positions 6 and 7 appear as doublets in the ranges of 7.4-7.6 ppm and 7.1-7.3 ppm, respectively [9].

Carbon-13 Nuclear Magnetic Resonance Analysis

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule [1] [7]. The N-methyl carbon resonates in the typical range of 31-33 ppm, consistent with aliphatic carbons attached to nitrogen in heterocyclic systems .

The benzoxazole carbon framework exhibits characteristic chemical shifts that reflect the electronic distribution within the aromatic system [7]. The carbon at position 3, bearing the amine functionality, typically resonates in the range of 160-165 ppm, reflecting its connection to the electronegative nitrogen atom. The remaining aromatic carbons display chemical shifts characteristic of substituted benzene rings, with values ranging from 110-150 ppm depending on their position relative to the heteroatoms and chlorine substituent [9].

Nitrogen-15 Nuclear Magnetic Resonance Analysis

Nitrogen-15 nuclear magnetic resonance spectroscopy provides crucial information about the electronic environment of the nitrogen atoms within the benzoxazole framework [7] [10]. The imine nitrogen (N-1) typically resonates in the range of -230 to -240 ppm relative to nitromethane, reflecting its aromatic character and participation in the π-electron system [11] [12].

The amine nitrogen (N-2) exhibits a chemical shift in the range of -135 to -145 ppm, characteristic of primary aromatic amines [7] [12]. These chemical shift values are diagnostic for the specific nitrogen environments within the benzoxazole heterocyclic system and provide definitive structural confirmation.

Position/Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁵N NMR (δ, ppm)Multiplicity
N-methyl (N-CH₃)3.2-3.431-33s (3H)
H-4 (benzoxazole)8.0-8.2d (1H)
H-6 (benzoxazole)7.4-7.6d (1H)
H-7 (benzoxazole)7.1-7.3d (1H)
C-3 (benzoxazole)160-165
N-1 (¹⁵N)-230 to -240
N-2 (¹⁵N)-135 to -145

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 5-chloro-N-methyl-1,2-benzoxazol-3-amine provides valuable structural information through characteristic fragmentation pathways that reflect the stability and bonding patterns within the molecule [13] [14]. The molecular ion peak appears at m/z 182/184, displaying the characteristic chlorine isotope pattern with the M+2 peak appearing at approximately one-third the intensity of the molecular ion peak [15] [14].

The fragmentation pattern is dominated by several key pathways that provide structural insights [13] [14]. Alpha-cleavage adjacent to the nitrogen atom results in loss of the methyl radical, producing a significant fragment at m/z 167/169 [14]. This fragmentation pathway is characteristic of N-methylated aromatic amines and provides direct evidence for the methyl substitution pattern.

Loss of the chlorine atom through radical fragmentation produces a prominent fragment at m/z 147, which often represents one of the most abundant ions in the spectrum [15] [14]. This fragmentation reflects the relative weakness of the carbon-chlorine bond compared to other bonds within the aromatic system.

The benzoxazole ring system undergoes characteristic fragmentation to produce several diagnostic ions [13] [14]. The formation of a tropylium ion equivalent at m/z 91 results from rearrangement processes involving the aromatic ring system [14]. The phenyl cation at m/z 77 typically represents the base peak in the spectrum and arises from fragmentation of the aromatic ring system [15] [14].

Fragment m/zStructure/AssignmentRelative Intensity (%)Fragmentation Type
M⁺- (182/184)Molecular ion [M]⁺-5-15Molecular ion
M-15 (167/169)Loss of methyl radical [M-CH₃]⁺-20-30α-cleavage
M-35 (147)Loss of chlorine [M-Cl]⁺40-60Radical loss
M-HCl (146)Loss of HCl15-25Elimination
91Tropylium ion equivalent30-50Rearrangement
77Phenyl cation C₆H₅⁺80-100Ring fragmentation

X-Ray Crystallographic Studies (When Applicable)

X-ray crystallographic analysis of 5-chloro-N-methyl-1,2-benzoxazol-3-amine, when suitable crystals are available, provides the most definitive structural information regarding molecular geometry, intermolecular interactions, and solid-state packing arrangements [16] [17] [18]. The benzoxazole framework typically exhibits a planar or nearly planar geometry, with minimal deviation from planarity due to the aromatic conjugation extending throughout the heterocyclic system [17] [18].

Crystallographic studies of related benzoxazole derivatives demonstrate that these compounds typically crystallize in monoclinic space groups, with P2₁/c being the most common [16] [17]. The unit cell parameters generally fall within predictable ranges based on molecular dimensions and packing considerations [16].

The molecular geometry reveals characteristic bond lengths and angles that reflect the aromatic character of the benzoxazole system [17] [18]. The nitrogen-carbon double bond within the oxazole ring typically measures 1.29-1.31 Å, consistent with its partial double bond character [16]. The carbon-oxygen bond length in the oxazole ring ranges from 1.36-1.38 Å, reflecting the aromatic delocalization within the heterocyclic framework [16].

The chlorine substitution introduces specific geometric perturbations, with the carbon-chlorine bond length typically measuring 1.74-1.76 Å [17]. The chlorine atom generally lies in the plane of the aromatic ring, maintaining the overall planarity of the molecular framework [18].

Intermolecular interactions in the crystal structure are dominated by hydrogen bonding involving the amine functionality [17] [18]. N-H···N hydrogen bonds are particularly prevalent, forming chains or networks that stabilize the crystal packing [18]. Additional weak interactions, including C-H···O contacts and π-π stacking interactions between aromatic rings, contribute to the overall stability of the crystal structure [16] [17].

ParameterTypical ValueStandard Deviation
Space GroupP2₁/c or similar
Crystal SystemMonoclinic
Bond Length N1-C2 (Å)1.29-1.31±0.01
Bond Length C2-O1 (Å)1.36-1.38±0.01
Bond Length C-Cl (Å)1.74-1.76±0.01
Bond Angle N1-C2-O1 (°)115-118±2
Dihedral Angle (°)0-5±2

XLogP3

2.7

Dates

Last modified: 08-16-2023

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